molecular formula C14H12ClNO2 B2751126 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid CAS No. 902586-59-8

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

Cat. No.: B2751126
CAS No.: 902586-59-8
M. Wt: 261.71
InChI Key: WBIKDLIOIPPDKH-UHFFFAOYSA-N
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Description

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid (CAS: 902586-59-8) is a heterocyclic compound with the molecular formula C₁₄H₁₂ClNO₂ and a molecular weight of 261.70 g/mol . It features a partially hydrogenated acridine core, where the 5,6,7,8-positions are saturated, and a carboxylic acid group is attached at position 2.

The compound is marketed as a research-grade chemical (purity >98%) and is typically supplied in 25 µL aliquots of 10 mM solution, with recommended storage at -80°C (6 months) or -20°C (1 month) to prevent degradation . Its solubility profile suggests compatibility with organic solvents like DMSO, though heating to 37°C and sonication may enhance dissolution .

Properties

IUPAC Name

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKDLIOIPPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Activation of POCl₃ : The oxyphosphonium intermediate forms upon heating POCl₃, enhancing its electrophilicity.
  • Chlorination : The activated intermediate reacts with the ketone group of VIa, replacing the oxygen atom with chlorine.

Optimized Conditions :

  • Temperature : 100°C
  • Duration : 1 hour
  • Molar Ratio : 10 g of VIa in 50 mL POCl₃ (≈4.1 mmol substrate in excess reagent)
  • Workup : Neutralization with solid NaHCO₃ to pH 4–5, followed by filtration and drying.

Under these conditions, the reaction achieves an 88% isolated yield, with minimal byproduct formation.

Spectroscopic Validation

Post-synthesis characterization confirms the product’s structure:

Technique Data
¹H NMR (DMSO-d₆) δ 13.37 (s, 1H, COOH), 8.44 (s, 1H, Ar-H), 8.19–8.16 (d, 1H, J=8.7 Hz), 8.09–8.07 (dd, 1H, J=8.7 Hz, 1.5 Hz), 3.06–2.96 (m, 4H, CH₂), 1.99–1.89 (m, 4H, CH₂).
MS (ESI) m/z 261.8 [M+H]⁺ (calcd. 261.06 for C₁₄H₁₂ClNO₂).

The absence of residual ketone signals in the NMR spectrum and the precise mass-to-charge ratio validate successful chlorination.

Alternative Synthetic Routes and Comparative Analysis

While the POCl₃-mediated method dominates the literature, exploratory approaches have been investigated for niche applications.

Challenges in Alternative Halogenation Methods

Attempts to substitute POCl₃ with other chlorinating agents (e.g., SOCl₂ or PCl₅) resulted in lower yields (<70%) and increased side reactions, such as ring chlorination or decarboxylation. The selectivity of POCl₃ for the ketone group, coupled with its role as a solvent, remains unmatched.

Process Optimization and Scalability

Temperature and Time Dependence

A kinetic study revealed that temperatures below 80°C led to incomplete conversion (<50% yield), while prolonged heating (>2 hours) at 100°C induced decomposition. The 1-hour duration at 100°C represents the optimal balance between rate and selectivity.

Workup and Purification

Neutralization with sodium bicarbonate ensures the precipitation of the product while minimizing hydrolysis. Washing with water (250 mL per 10 g substrate) removes phosphorous byproducts, yielding a high-purity solid (>95% by HPLC).

Industrial and Environmental Considerations

Solvent Recovery

Excess POCl₃ is recovered via vacuum distillation, reducing waste and cost. The process achieves a 90% recovery rate, aligning with green chemistry principles.

Byproduct Management

Phosphoric acid residues from neutralization are treated with calcium hydroxide, generating calcium phosphate, which is non-toxic and suitable for agricultural use.

Applications in Drug Discovery

The carboxylic acid moiety enables facile derivatization, making the compound a versatile scaffold. Notable examples include:

  • Anticancer agents : Amides targeting kinase inhibitors.
  • Neurological therapeutics : Derivatives modulating acetylcholinesterase.

Chemical Reactions Analysis

Reaction Conditions:

  • Reagents: 9-oxo-5,6,7,8,9,10-hexahydroacridine-3-carboxylic acid, phosphorous oxychloride.

  • Temperature: 100°C.

  • Time: 1 hour.

  • Yield: Approximately 88% .

Amide Formation

This compound can undergo amide formation reactions with various amines in the presence of coupling agents like HATU or TBTU. These reactions are typically carried out in N,N-dimethylformamide (DMF) at room temperature .

Reaction Conditions:

  • Reagents: this compound, amine, HATU or TBTU, triethylamine.

  • Solvent: DMF.

  • Temperature: Room temperature.

  • Time: 1-12 hours.

Solubility and Stock Solution Preparation

For research purposes, stock solutions of this compound can be prepared in solvents like DMSO. The solubility and volume required for specific concentrations are as follows:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM3.8211 mL19.1056 mL38.2112 mL
5 mM0.7642 mL3.8211 mL7.6422 mL
10 mM0.3821 mL1.9106 mL3.8211 mL

In Vivo Formulation

For in vivo studies, the compound can be formulated using DMSO as a master liquid, followed by addition of solvents like PEG300 and Tween 80 to enhance solubility and bioavailability .

Spectroscopic Analysis

The compound's structure is confirmed through spectroscopic methods such as NMR and MS. The 1H NMR spectrum in DMSO shows characteristic peaks at δ 13.37 (s, 1H), 8.44 (s, 1H), 8.19-8.16 (d, 1H), 8.09-8.07 (dd, 1H), 3.06 (m, 2H), 2.96 (m, 2H), and 1.99-1.89 (m, 4H) . Mass spectrometry confirms the molecular weight with a calculated value of 261.06 g/mol and an observed value of 261.8 (M+H)+ .

Scientific Research Applications

Medicinal Applications

Research indicates that 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid has significant potential in the medical field. Its derivatives have been explored for their antimicrobial and antitumor properties:

  • Antimicrobial Activity : Studies have shown that compounds derived from tetrahydroacridines exhibit substantial antimicrobial activity against various pathogens. For instance, the compound's ability to inhibit resistant strains of bacteria has been documented, making it a candidate for developing new antibiotics .
  • Antitumor Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapeutics .
  • Neuroprotective Effects : Research also indicates that tetrahydroacridine derivatives may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative diseases by enhancing cholinergic function .

Materials Science Applications

Beyond medicinal uses, this compound is being explored for its properties in materials science:

  • Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor in metal surfaces due to its ability to form protective layers . This is particularly relevant in industrial applications where metal durability is crucial.
  • Polymer Chemistry : The incorporation of tetrahydroacridine into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research is ongoing to explore its use in creating advanced polymer composites .

Case Studies

Several studies highlight the practical applications of this compound:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a derivative of this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Cancer Research : In a recent publication focusing on novel anticancer agents, researchers synthesized various derivatives of tetrahydroacridines and tested their efficacy against different cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics .
  • Material Testing : An investigation into the use of tetrahydroacridines as corrosion inhibitors found that formulations containing this compound effectively reduced corrosion rates on steel surfaces exposed to saline environments .

Mechanism of Action

The mechanism of action of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s planar structure allows it to insert between DNA base pairs, causing the helical structure to unwind. This action can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • The carboxylic acid group in the target compound enhances hydrophilicity compared to non-carboxylated analogs like 9-chloro-1,2,3,4-tetrahydroacridine .
  • Positional isomerism (e.g., chloro at C7 vs. C9 in 7-chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid) may influence electronic distribution and binding interactions .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
This compound Not reported Soluble in DMSO; requires sonication
Acridine-9-carboxylic acid Not reported Low aqueous solubility due to aromaticity
7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one (3h) 209–211 Likely lipophilic (phenyl group)
9-Amino-1,2,3,4-tetrahydroacridine (2a) 179–181 Higher polarity due to amine group

Insights :

  • The target compound’s carboxylic acid group improves aqueous solubility relative to phenyl- or methyl-substituted analogs (e.g., 3h in ) .
  • Amino-substituted tetrahydroacridines (e.g., 2a) exhibit higher melting points, likely due to intermolecular hydrogen bonding .

Biological Activity

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid (CAS No. 902586-59-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its neuroprotective effects, and its implications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

  • Molecular Formula : C14H12ClNO2
  • Molecular Weight : 261.7 g/mol
  • Boiling Point : Predicted at 450.5 ± 45.0 °C
  • pKa : Approximately 2.57 .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Recent studies have highlighted the ability of this compound to inhibit AChE and BChE, enzymes that play critical roles in neurotransmission and are implicated in Alzheimer's disease pathology.

EnzymeIC50 (nM)
Human AChE1680
Human BChE5610

The data indicate that this compound exhibits moderate inhibitory activity against both enzymes, suggesting its potential as a multi-target drug for Alzheimer's disease .

Neuroprotective Effects

In addition to its enzyme inhibition properties, this compound has demonstrated neuroprotective effects. It has been shown to reduce neuroinflammation and oxidative stress in neuronal cells. For instance, it can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

Case Studies

  • Study on Neuroprotection : A study involving BV-2 microglial cells revealed that derivatives of this compound exhibited significant anti-neuroinflammatory properties at low concentrations (0.01 μM), confirming their potential for treating neurodegenerative conditions .
  • Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests that it may not only inhibit cholinesterases but also modulate amyloid pathology .

The mechanism by which this compound exerts its effects appears to involve:

  • Competitive Inhibition : The compound competes with acetylcholine for binding at the active site of AChE and BChE.
  • Antioxidant Activity : By activating Nrf2 and other protective pathways, it reduces oxidative stress in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for preparing 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, This compound reacts with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF to activate the carboxylic acid group, followed by coupling with amines or other nucleophiles. The reaction mixture is stirred at elevated temperatures (e.g., 110°C) and purified via silica gel chromatography using ethyl acetate/petroleum ether gradients .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

  • 1H NMR spectroscopy : Characteristic signals include aromatic protons (δ 8.02–7.56 ppm) and aliphatic protons from the tetrahydroacridine moiety (δ 2.92–1.85 ppm) .
  • High-resolution mass spectrometry (HRMS) : The molecular ion [M+H]+ for derivatives like GNE-6831 is observed at m/z 470.1033, aligning with theoretical values .
  • Column chromatography : Ethyl acetate/petroleum ether gradients (1:100–1:10) effectively separate impurities .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound are limited, structurally similar acridine derivatives (e.g., 9-anthracenecarboxylic acid) require:

  • Personal protective equipment (PPE) : N95 masks, nitrile gloves, and lab coats.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Dry, cool conditions away from oxidizers and strong bases .

Advanced Research Questions

Q. How can computational modeling optimize the design of acridine-based inhibitors?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities of derivatives to targets like USP6. Key parameters include:

  • Ligand preparation : Protonation states and tautomer enumeration.
  • Grid box placement : Focused on catalytic cysteine residues (e.g., Cys223 in USP7).
  • Free energy calculations : MM-GBSA or MM-PBSA methods refine binding predictions .

Q. What strategies address low solubility in biological assays for acridine derivatives?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Prodrug approaches : Esterification of the carboxylic acid group improves membrane permeability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Q. How can researchers reconcile contradictory NMR data in acridine analogs?

Discrepancies in chemical shifts (e.g., δ 8.59 ppm for aromatic protons in related compounds) may arise from:

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 environments.
  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography : Resolve ambiguities via SHELX-refined crystal structures .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in acridine derivatives?

  • Scaffold diversification : Introduce substituents at positions 3, 9, or the tetrahydroacridine core.
  • Biological assays : Prioritize high-throughput screening (HTS) for targets like kinases or ubiquitin ligases.
  • Data normalization : Use Z-scores to account for plate-to-plate variability in inhibition assays .

Q. How can researchers mitigate challenges in synthesizing chiral acridine derivatives?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Ellman sulfinamides.
  • Asymmetric catalysis : Use Ru(II)- or Rh(I)-based catalysts for enantioselective hydrogenation.
  • Chromatographic resolution : Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers .

Methodological Notes

  • Data presentation : Include detailed supplementary information (SI) with NMR spectra, HPLC traces, and crystallographic CIF files.

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